![molecular formula C44H56N8O7 B10795392 cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)
cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] is a cyclic peptide composed of six amino acids: N-methylalanine, tyrosine, tryptophan, lysine, valine, and phenylalanine The “cyclo” prefix indicates that the peptide forms a cyclic structure through head-to-tail cyclization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the linear peptide, the peptide is cleaved from the resin and cyclized in solution. Cyclization is achieved by forming a peptide bond between the N-terminal and C-terminal ends of the peptide chain. The reaction conditions often involve the use of a cyclization reagent like HATU in the presence of a base such as DIPEA.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the SPPS process. The cyclization step is optimized to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various amino acid-specific reagents
Major Products Formed
The major products formed from these reactions depend on the specific residues involved. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as a template for designing new cyclic peptides with desired properties.
Mécanisme D'action
The mechanism of action of cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and binding affinity to target proteins or receptors. The peptide can modulate biological pathways by inhibiting or activating specific enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo[DL-Gly-DL-Phe-DL-Trp-DL-Tyr-DL-Lys-DL-Val]
- Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]
- Cyclo[DL-Trp-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]
Uniqueness
Cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe] is unique due to the presence of N-methylalanine, which can influence its conformational flexibility and biological activity
Propriétés
Formule moléculaire |
C44H56N8O7 |
|---|---|
Poids moléculaire |
809.0 g/mol |
Nom IUPAC |
9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55) |
Clé InChI |
NPJIOCBFOAHEDO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


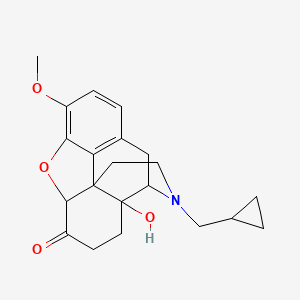
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
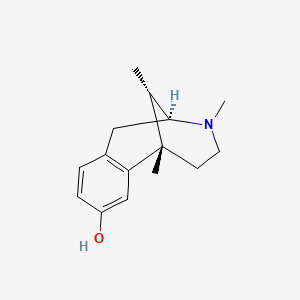
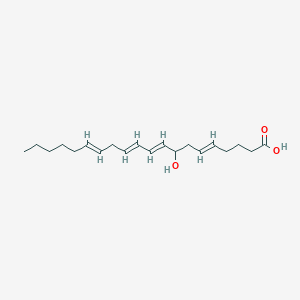
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
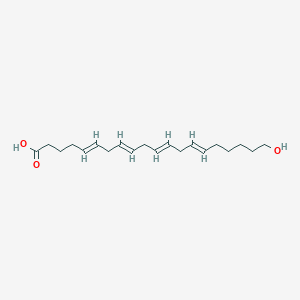
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
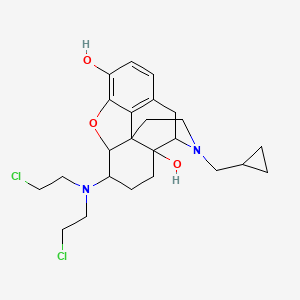
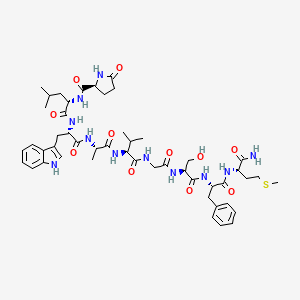
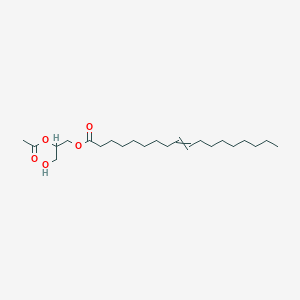
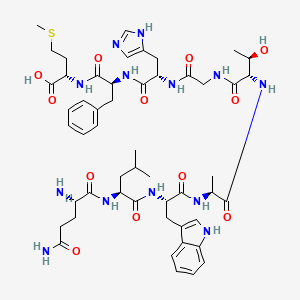
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)

